2-Hydroxydocosanoic acid
Overview
Description
2-Hydroxydocosanoic acid, also known as 2-hydroxybehenic acid, is a long-chain fatty acid with the molecular formula C22H44O3. It is characterized by a hydroxyl group attached to the second carbon of the docosanoic acid chain. This compound is a white to off-white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform . It is known for its antioxidant, cholinesterase inhibitory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxydocosanoic acid can be synthesized through the oxidation of docosanoic acid. One common method involves the use of hydrogen peroxide or nitric acid as oxidizing agents. The reaction conditions can be adjusted based on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosanoic acid esters followed by oxidation. This process typically involves the use of catalysts and controlled reaction environments to ensure high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydocosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce ketones and aldehydes.
Reduction: The hydroxyl group can be reduced to form docosanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Docosanoic acid.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
2-Hydroxydocosanoic acid has a wide range of applications in scientific research:
Mechanism of Action
2-Hydroxydocosanoic acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Cholinesterase Inhibition: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, which is crucial for nerve function.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell death.
Comparison with Similar Compounds
Docosanoic acid (Behenic acid): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyoctanoic acid: A shorter chain fatty acid with similar hydroxyl functionality but different physical and chemical properties.
Uniqueness: 2-Hydroxydocosanoic acid is unique due to its long carbon chain combined with a hydroxyl group, which imparts specific physical properties such as high melting point and solubility in organic solvents. Its combination of antioxidant, cholinesterase inhibitory, and antimicrobial activities also distinguishes it from other fatty acids .
Properties
IUPAC Name |
2-hydroxydocosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJJWLCCOPDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930600 | |
Record name | 2-Hydroxydocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-14-8 | |
Record name | 2-Hydroxydocosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxydocosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYBEHENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxydocosanoic acid in parasitic nematodes like Ascaris suum?
A: In Ascaris suum, this compound is a major fatty acid component of a novel series of glycolipids characterized by a cholinephosphoryl(→6)-N-acetylglucosamine amphoteric group. [, ] These glycolipids are found in the whole tissues of the nematode and their specific biological function is still under investigation.
Q2: How does the fatty acid composition of cerebrosides differ between soybeans and fermented soybean products like Cheonggukjang and Doenjang?
A: Analysis of cerebrosides from soybeans, Cheonggukjang, and Doenjang revealed distinct fatty acid profiles. While soybeans and Cheonggukjang predominantly contain 2-hydroxyhexadecanoic acid (16:0h), Doenjang exhibits a higher proportion of this compound (22:0h) and 2-hydroxytetracosanoic acid (24:0h). [] This difference is attributed to the prolonged microbial fermentation process in Doenjang, leading to alterations in the fatty acid composition.
Q3: Has this compound been isolated from other marine organisms?
A: Yes, this compound is a major component of ophidiacerebroside-C, a glycosphingolipid isolated from the African starfish Narcissia canariensis. [] This cerebroside also contains a 9-methyl-branched 4,8,10-triunsaturated long-chain aminoalcohol as the sphingoid base.
Q4: Are there any studies exploring the potential biological activity of this compound containing compounds?
A: Ophidiacerebroside-C, which contains this compound, has demonstrated cytotoxic activity against various human cancer cell lines, including multiple myeloma, colorectal adenocarcinoma, and glioblastoma multiforme. [] This suggests a potential role for these compounds in cancer research.
Q5: Does the structure of this compound impact its incorporation into different molecules?
A: The presence of the hydroxyl group at the 2-position in this compound may influence its incorporation into complex molecules like cerebrosides and other glycolipids. [, ] This structural feature can impact the molecule's polarity, solubility, and interactions with other molecules. Further research is needed to fully understand the structural implications of this fatty acid.
Q6: Are there any studies focusing on the analytical techniques used to identify and quantify this compound in biological samples?
A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fatty acid composition of cerebrosides and other glycolipids. [] This method allows for the identification and quantification of this compound based on its unique mass spectrum and retention time.
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